1-Amino-1-(2,3-difluorophenyl)propan-2-OL
Description
1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a fluorinated amino alcohol characterized by a 2,3-difluorophenyl group attached to a propan-2-ol backbone with an amino substituent. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for bioactive molecules .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
QGQMHGKLKBAITH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2,3-difluorobenzaldehyde and nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, completing the synthesis of this compound.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C . Major products formed from these reactions include substituted amines, carbonyl compounds, and imines .
Scientific Research Applications
1-Amino-1-(2,3-difluorophenyl)propan-2-OL has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,3-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the difluorophenyl group can engage in hydrophobic interactions with receptor binding pockets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
Fluorine-Driven Bioactivity: Difluorination increases electronegativity and metabolic stability compared to mono-fluorinated or non-fluorinated analogs, making the target compound a candidate for CNS-active pharmaceuticals .
Stereochemical Specificity : The (1R,2R)-configured analog () demonstrates that stereochemistry critically influences receptor binding, suggesting enantiomeric resolution of the target compound could optimize efficacy .
Synthetic Scalability: Lithiation methods () are scalable for gram-scale production, but introducing the amino group may require optimization to avoid side reactions .
Biological Activity
1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral amino alcohol with significant potential in medicinal chemistry. The presence of a difluorophenyl group enhances its biological activity, making it a subject of interest in various therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.
- Molecular Formula : C₉H₁₃F₂N₁O
- Molar Mass : Approximately 187.19 g/mol
- Density : 1.252 g/cm³
- Boiling Point : ~287.6 °C
- pKa : ~12.27
The compound exists in two stereoisomeric forms, (1S,2R) and (1R,2S), which can exhibit different biological activities due to their stereochemistry.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:
- Molecular Targets : The compound has been shown to interact with enzymes involved in metabolic pathways and receptors that modulate signal transduction.
- Biochemical Pathways : It modulates several biochemical pathways, potentially affecting processes such as neurotransmitter reuptake and inflammatory responses.
Biological Activities
Research indicates that this compound exhibits various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.
- Anti-inflammatory Effects : The compound may demonstrate anti-inflammatory activities through the modulation of inflammatory mediators.
- Neuropharmacological Effects : Its interaction with monoamine transporters indicates potential use in treating mood disorders or neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Neuropharmacological | Modulation of neurotransmitter levels |
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antibacterial agent. -
Neuropharmacological Research :
Another study focused on the compound's effects on serotonin and norepinephrine transporters. The findings revealed that the (1S,2R) isomer showed enhanced binding affinity compared to the (1R,2S) form, indicating stereoselectivity in its mechanism of action relevant to mood regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
